molecular formula C5H10N6O B13232556 2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide

2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide

Cat. No.: B13232556
M. Wt: 170.17 g/mol
InChI Key: VCFMRPDMPBOEPX-UHFFFAOYSA-N
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Description

2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide typically involves the reaction of aminoguanidine with acetic anhydride, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10N6O

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide

InChI

InChI=1S/C5H10N6O/c6-1-4-9-8-3-11(4)10-5(12)2-7/h3H,1-2,6-7H2,(H,10,12)

InChI Key

VCFMRPDMPBOEPX-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1NC(=O)CN)CN

Origin of Product

United States

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